3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
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Overview
Description
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves a multi-step process. One common synthetic route includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . The reaction conditions involve the use of mixed acids, nitric acid, and controlled temperatures to achieve high yields. Industrial production methods may utilize continuous flow microreactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . The exact molecular targets and pathways involved for this compound would require further research.
Comparison with Similar Compounds
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can be compared with other indole derivatives and compounds containing dichlorophenyl groups. Similar compounds include:
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10-17(13-4-2-3-5-16(13)20-10)14(9-21(22)23)12-7-6-11(18)8-15(12)19/h2-8,14,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORFWVFXDRRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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